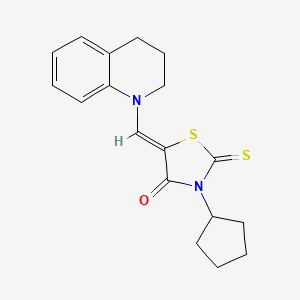

(5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

The compound (5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a cyclopentyl group at the N3 position and a 3,4-dihydroquinolin moiety at the C5 arylidene position. Rhodanine-based compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The Z-configuration of the exocyclic double bond at C5 is critical for maintaining planar geometry, which often enhances intermolecular interactions and biological efficacy .

Properties

Molecular Formula |

C18H20N2OS2 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(5Z)-3-cyclopentyl-5-(3,4-dihydro-2H-quinolin-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H20N2OS2/c21-17-16(23-18(22)20(17)14-8-2-3-9-14)12-19-11-5-7-13-6-1-4-10-15(13)19/h1,4,6,10,12,14H,2-3,5,7-9,11H2/b16-12- |

InChI Key |

NXJKDFLSFGYVRU-VBKFSLOCSA-N |

Isomeric SMILES |

C1CCC(C1)N2C(=O)/C(=C/N3CCCC4=CC=CC=C43)/SC2=S |

Canonical SMILES |

C1CCC(C1)N2C(=O)C(=CN3CCCC4=CC=CC=C43)SC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a quinoline derivative under specific reaction conditions. Common reagents used in the synthesis may include cyclopentanone, 3,4-dihydroquinoline, and sulfur-containing reagents. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicine, (5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one may be explored for its therapeutic potential. It could be a candidate for drug development targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Physicochemical Properties

Melting Points and Solubility:

- Substituents significantly influence melting points (Table 1). For example, (5Z)-5-(2-methylbenzylidene)-3-phenyl derivatives melt at 210–212°C , while nitro-substituted analogs (e.g., 11a) exhibit higher melting points (>250°C) due to stronger intermolecular interactions . The dihydroquinolin group in the target compound may elevate its melting point beyond 250°C, though experimental data is unavailable.

- The cyclopentyl group likely enhances solubility in non-polar solvents compared to polar substituents like hydroxyethyl .

Table 1: Comparison of Physicochemical Properties

Spectroscopic and Crystallographic Data

- IR and NMR: The target compound’s thiocarbonyl (C=S) stretch in IR is expected near 1200–1250 cm⁻¹, consistent with analogs like (5Z)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one . The dihydroquinolin moiety would introduce distinct aromatic proton signals (δ 6.5–8.5 ppm in ¹H NMR) .

- Crystal Packing: Derivatives like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one form hydrogen-bonded dimers via S···O interactions . The bulkier cyclopentyl group in the target compound may disrupt such interactions, favoring π-π stacking of the dihydroquinolin ring .

Key Research Findings and Limitations

Biological Activity

(5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, with the CAS number 929836-18-0, is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanism of action, and therapeutic implications based on diverse research findings.

The compound has the following chemical properties:

- Molecular Formula : C18H20N2OS2

- Molecular Weight : 344.5 g/mol

- Structural Characteristics : The compound features a thiazolidine core substituted with a cyclopentyl group and a dihydroquinoline moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study highlighted the antifungal effectiveness of related compounds against Candida albicans, showing that modifications to the thiazolidine structure can enhance antifungal potency. For instance, derivatives with specific substitutions demonstrated IC50 values ranging from 0.2 to 3.01 µM against C. albicans .

Antitumor Effects

Thiazolidines have been investigated for their anticancer properties. The mechanism of action appears to involve modulation of various signaling pathways associated with cell proliferation and apoptosis. Thiazolidine derivatives have shown to inhibit tumor angiogenesis and induce apoptosis in cancer cells through interactions with proteins such as Bcl-XL and TNF-α .

Anti-inflammatory Activity

Studies have also suggested that thiazolidine derivatives possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds potential candidates for treating conditions characterized by chronic inflammation .

Synthesis and Evaluation

A systematic study synthesized several thiazolidine derivatives and evaluated their biological activities. The results indicated that compounds with specific substitutions exhibited enhanced antifungal activity compared to their parent structures. For example, the introduction of halogen groups significantly improved the fungicidal effects against various fungal strains .

Mechanistic Studies

Mechanistic investigations revealed that the biological activity of these compounds is linked to their ability to interfere with glucose transport mechanisms in fungal cells, suggesting a novel mode of action distinct from traditional antifungals .

Data Tables

| Activity | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|

| Antifungal | 0.2 - 3.01 | Candida albicans |

| Antitumor (in vitro) | Varies | Various cancer cell lines |

| Anti-inflammatory | Varies | Inflammatory models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.